

CAS number 1215071-13-8 synthesis and properties

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Compound of Interest

Compound Name: 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride

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An In-depth Technical Guide to **6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride** (CAS 1215071-13-8)

Introduction

6,6-Difluoro-3-azabicyclo[3.1.0]hexane, typically supplied as its hydrochloride salt (CAS Number: 1215071-13-8), is a fluorinated, conformationally constrained bicyclic amine. Its rigid structure, which can be considered a bioisostere for the more flexible piperidine motif, makes it a valuable building block in modern medicinal chemistry.^[1] The incorporation of the gem-difluoro group on the cyclopropane ring imparts unique physicochemical properties, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug design. This scaffold is of particular interest in the development of pharmaceuticals, including protein degrader building blocks and compounds targeting central nervous system disorders.^{[2][3]}

This guide provides a detailed overview of the compound's properties and presents a plausible synthetic strategy based on established chemical literature for analogous structures.

Chemical Structure and Identification

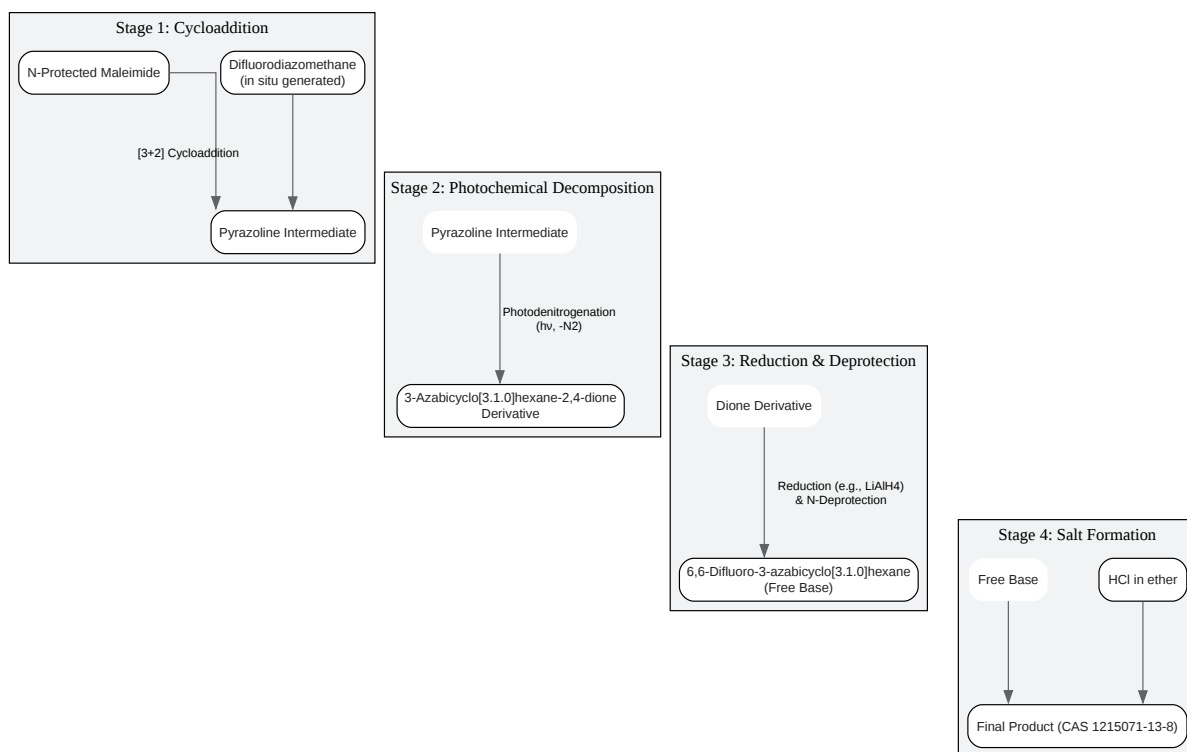
The core structure consists of a pyrrolidine ring fused with a gem-difluorocyclopropane ring.

Caption: Structure of **6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride**.

Proposed Synthesis Pathway

While specific, peer-reviewed synthesis protocols for CAS 1215071-13-8 are not prevalent in public literature, a scientifically robust pathway can be proposed based on established methods for synthesizing analogous fluorinated 3-azabicyclo[3.1.0]hexane scaffolds.^{[1][4]} The following strategy leverages a photochemical cyclopropanation followed by reduction.

The core logic involves constructing the bicyclic system from a suitable precursor and then reducing the amide functionalities to yield the final amine.



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Caption: Proposed four-stage synthesis workflow for the target compound.

Detailed Methodological Explanation

Stage 1 & 2: Pyrazoline Formation and Photochemical Decomposition

The construction of the 3-azabicyclo[3.1.0]hexane core is efficiently achieved through the reaction of a maleimide with a diazo compound, followed by extrusion of nitrogen.^[1]

- **[3+2] Cycloaddition:** An N-protected maleimide (e.g., N-benzylmaleimide) serves as the alkene component. This is reacted with a difluorinated diazo species. While the referenced literature generates a difluoromethyl diazomethane, a plausible adaptation for the target molecule would involve a reagent capable of delivering a CF₂ unit, such as difluorodiazomethane (CF₂N₂), generated in situ. This cycloaddition forms a pyrazoline intermediate.
- **Photodenitrogenation:** The pyrazoline intermediate is subjected to photochemical irradiation (using a mercury lamp, for instance). This process provides the energy for the cleavage of the two C-N bonds, releasing nitrogen gas (N₂).^[4] This step generates a transient 1,3-biradical, which immediately collapses to form the thermodynamically favorable and highly rigid cyclopropane ring, yielding the protected 6,6-difluoro-3-azabicyclo[3.1.0]hexane-2,4-dione.^{[1][4]} This photochemical approach is often preferred over thermal methods due to its mild conditions and efficiency.^[5]

Stage 3: Reduction and Deprotection

To arrive at the final saturated amine, the dione functionality of the pyrrolidine ring must be fully reduced.

- **Carbonyl Reduction:** A powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH₄) in a solvent like diethyl ether or THF, is used.^{[4][6]} This reagent effectively reduces the two amide carbonyls to methylenes (C=O → CH₂), yielding the N-protected 6,6-difluoro-3-azabicyclo[3.1.0]hexane. It is noteworthy that this reduction is selective for the carbonyls and does not cleave the cyclopropane ring.^{[4][6]}
- **Deprotection (if necessary):** If a protecting group like a benzyl group was used on the nitrogen, it would be removed in this stage. This can often be achieved via hydrogenolysis (H₂ gas with a Palladium catalyst).

Stage 4: Hydrochloride Salt Formation

The final product is the hydrochloride salt, which is typically a more stable, crystalline solid than the free base.

- **Acidification:** The purified free base, dissolved in a suitable solvent like diethyl ether or methanol, is treated with a solution of hydrogen chloride (e.g., HCl in ether). This acid-base reaction protonates the nitrogen atom of the bicyclic amine, leading to the precipitation of **6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride** as a solid, which can then be isolated by filtration.

Physicochemical and Safety Properties

The properties of CAS 1215071-13-8 have been compiled from various commercial suppliers.

Property	Value	Source(s)
CAS Number	1215071-13-8	[7] [8]
Chemical Name	6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride	[7] [9]
Molecular Formula	C ₅ H ₈ ClF ₂ N	[7]
Molecular Weight	155.57 g/mol	[7] [9]
Physical Form	Solid	[1]
Purity	≥95% - 97%	[1] [5]
Storage	2-8°C (Refrigerator)	[1] [4]

Safety and Handling Information

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard	Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed.	[8][9]
Skin Corrosion/Irritation	H315	Causes skin irritation.	[8][9]
Eye Damage/Irritation	H319	Causes serious eye irritation.	[8][9]
STOT, Single Exposure	H335	May cause respiratory irritation.	[8][9]
Signal Word	Warning	[9]	
Precautionary Statements	P261, P305+P351+P338	Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9]

Conclusion

6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride is a key synthetic building block whose rigid, fluorinated structure is of high value to medicinal chemists. While a definitive, published synthesis protocol is elusive, a robust and plausible synthetic route can be constructed from established methodologies for similar scaffolds. This proposed pathway, involving a photochemical-driven cyclopropanation followed by reduction, provides a logical framework for its laboratory-scale preparation. The compound's well-documented physicochemical and safety properties enable its proper handling and application in advanced drug discovery programs.

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References

- 1. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing)
DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 2. tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1215071-13-8 Cas No. | 6,6-Difluoro-3-Azabicyclo[3.1.0]hexane hydrochloride | Apollo
[store.apolloscientific.co.uk]
- 9. angenechemical.com [angenechemical.com]
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[https://www.benchchem.com/product/b1419772#cas-number-1215071-13-8-synthesis-and-properties]

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